
Titanium(+4)sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(+4) sulfate hydrate, also known as titanium disulfate hydrate, is an inorganic compound with the chemical formula Ti(SO₄)₂·xH₂O. It is a white solid that is commonly used in various industrial and scientific applications. This compound is known for its high reactivity and ability to form complex structures, making it valuable in the synthesis of other titanium-based materials .
准备方法
Synthetic Routes and Reaction Conditions: Titanium(+4) sulfate hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of titanium dioxide and the formation of titanium(+4) sulfate hydrate. The general reaction is as follows: [ \text{TiO}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, titanium(+4) sulfate hydrate is produced by the sulfate process, which involves the digestion of ilmenite or titanium slag with sulfuric acid. The resulting solution is then subjected to hydrolysis to precipitate hydrated titanium dioxide, which is subsequently filtered and calcined to produce titanium dioxide pigment .
化学反应分析
Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.
Common Reagents and Conditions:
Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]
Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]
Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .
科学研究应用
Titanium(+4) sulfate hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide nanoparticles, which have applications in catalysis, photocatalysis, and as pigments.
Biology: Titanium dioxide nanoparticles derived from titanium(+4) sulfate hydrate are used in biomedical applications, including drug delivery and imaging.
Medicine: The compound is explored for its potential use in antimicrobial coatings and as a component in medical implants.
Industry: Titanium(+4) sulfate hydrate is used in the production of titanium dioxide pigments, which are widely used in paints, coatings, and plastics
作用机制
Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:
Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.
Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.
Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .
相似化合物的比较
- Titanium(IV) oxysulfate
- Titanium(III) chloride
- Titanium(IV) fluoride
- Titanium(IV) isopropoxide
属性
IUPAC Name |
titanium(4+);disulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCLMGWTWKCTAV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)
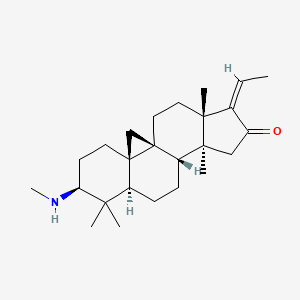
![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)

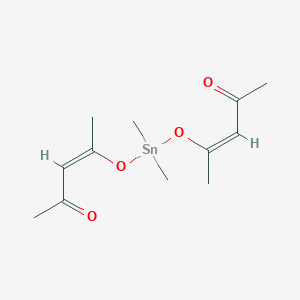
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/new.no-structure.jpg)
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
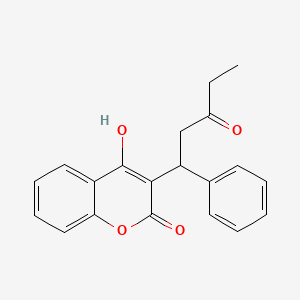
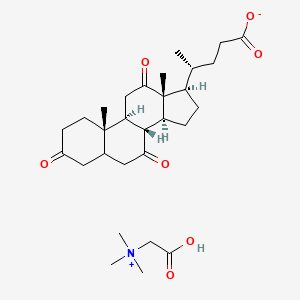
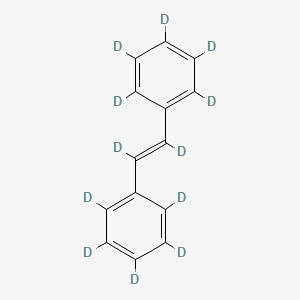
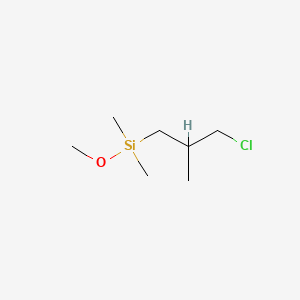
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
